N-Biotinyl-12-aminododecanoyltobramycin Amide N-Biotinyl-12-aminododecanoyltobramycin Amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494824
InChI: InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)
SMILES:
Molecular Formula: C40H74N8O12S
Molecular Weight: 891.1 g/mol

N-Biotinyl-12-aminododecanoyltobramycin Amide

CAS No.:

Cat. No.: VC16494824

Molecular Formula: C40H74N8O12S

Molecular Weight: 891.1 g/mol

* For research use only. Not for human or veterinary use.

N-Biotinyl-12-aminododecanoyltobramycin Amide -

Specification

Molecular Formula C40H74N8O12S
Molecular Weight 891.1 g/mol
IUPAC Name N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide
Standard InChI InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)
Standard InChI Key RXOINVNLFAZVJH-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Biotinyl-12-aminododecanoyltobramycin Amide is a tripartite molecule comprising three distinct modules:

  • Biotin: A vitamin (B7_7) that binds with high affinity (Kd1015MK_d \approx 10^{-15} \, \text{M}) to streptavidin, enabling robust protein conjugation.

  • 12-Aminododecanoyl Spacer: A 12-carbon aliphatic chain functionalized with an amine group, providing spatial separation and flexibility between biotin and tobramycin .

  • Tobramycin: A 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic known for binding ribosomal RNA and disrupting bacterial protein synthesis.

The IUPAC name, NN-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide, reflects its intricate connectivity.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC40H74N8O12S\text{C}_{40}\text{H}_{74}\text{N}_{8}\text{O}_{12}\text{S}
Molecular Weight891.1 g/mol
AppearanceLight beige solid
SolubilitySoluble in chloroform, DMSO, dichloromethane
Storage Conditions2–8°C, protected from light and air
Canonical SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N

Synthesis and Biocatalytic Considerations

Synthetic Strategy

The compound is synthesized through stepwise amide bond formation:

  • Biotin Activation: The carboxyl group of biotin is activated (e.g., via NHS ester) for conjugation to the 12-aminododecanoyl spacer .

  • Spacer-Tobramycin Coupling: The amine-terminated spacer is linked to tobramycin’s primary amines using carbodiimide-based coupling agents (e.g., EDC, HOBt) .

  • Purification: Reverse-phase HPLC or size-exclusion chromatography isolates the final product .

Mechanism of Action: Bridging RNA and Protein Interactions

Bivalent Binding Dynamics

N-Biotinyl-12-aminododecanoyltobramycin Amide functions as a chemical inducer of dimerization (CID), leveraging:

  • Streptavidin-Biotin Interaction: The biotin module anchors the compound to streptavidin-fusion proteins (e.g., streptavidin-tagged RNA-binding proteins).

  • Tobramycin-RNA Recognition: Tobramycin binds conserved motifs in ribosomal RNA (e.g., the decoding A-site) or engineered RNA aptamers .

This dual binding creates a stable RNA-protein complex, enhancing binding avidity through cooperative effects .

Gene Regulation Applications

In a seminal study, bivalent CIDs were shown to inhibit mRNA translation by sterically blocking ribosome access or recruiting repressor proteins to target transcripts . For example, tethering streptavidin-fused proteins to an mRNA’s 5’ untranslated region via this compound reduced translational efficiency by >80% in vitro .

Research Applications and Case Studies

RNA-Protein Complex Assembly

The compound has been utilized to reconstitute ribonucleoprotein (RNP) complexes for structural studies. By bridging streptavidin-coated beads to RNA motifs, researchers have purified RNA-protein assemblies for cryo-EM analysis.

Table 2: Representative Experimental Parameters

ApplicationExperimental ConditionsOutcome
RNP Purification10 µM CID, 1 mg/mL streptavidin>90% RNA recovery
Translation Inhibition50 nM CID, in vitro luciferase assay75% reduction in luminescence

Targeted Molecular Delivery

Functionalizing nanoparticles with streptavidin enables CID-mediated targeting of RNA-rich cellular compartments (e.g., nucleoli). In proof-of-concept studies, this approach enhanced siRNA delivery efficacy by 3-fold compared to passive diffusion.

Future Perspectives and Challenges

Limitations and Optimization

  • Steric Hindrance: The 12-carbon spacer may insufficiently separate biotin and tobramycin in crowded cellular environments. Shorter or rigid linkers (e.g., polyethylene glycol) could improve performance.

  • Off-Target Effects: Tobramycin’s inherent affinity for bacterial rRNA necessitates careful validation in eukaryotic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator